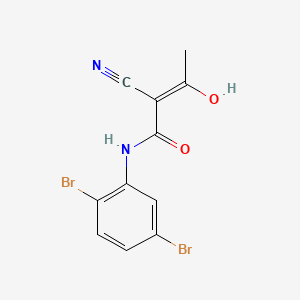

![molecular formula C18H23ClN4OS B1193876 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide CAS No. 748758-45-4](/img/structure/B1193876.png)

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

Übersicht

Beschreibung

Potent, selective, water-soluble, non-competitive mGlu1 antagonist (IC50 = 16 nM) Selective over mGlu2,3,4,5,6, and 7 and ionotropic receptors (IC50 > 10 μM). Orally active analgesic in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.

YM 298198 Hydrochloride is a non-competitive antagonist with high affinity and selectivity for mGlu1 receptors (Ki = 19 nM). YM 298198 Hydrochloride is inactive at other mGlu receptor subtypes (mGlu2-7), ionotropic receptors and glutamate transporters (IC50 > 10 μM). It inhibits glutamate-induced IP production more potently than CPCCOEt (IC50 values are 16 nM and 6.3 μM respectively).

Wissenschaftliche Forschungsanwendungen

Neuroscience: mGlu1 Antagonist

YM-298198 is a potent, selective, water-soluble, non-competitive mGlu1 antagonist . It has an IC50 value of 16 nM, indicating its high potency . It is selective over mGlu2, 3, 4, 5, 6, and 7 and ionotropic receptors . This makes it a valuable tool in neuroscience research, particularly in studies involving glutamate neurotransmission .

Analgesic Research

YM-298198 has been found to be an orally active analgesic in vivo . This suggests that it could have potential applications in pain management and the development of new analgesic drugs .

Synaptic Transmission Studies

In studies involving rat cerebellar slices, YM-298198 (along with JNJ16259685) inhibited the synaptic activation of mGlu1 in a concentration-dependent manner . The IC50 values were 24 nM and 19 nM, respectively . These compounds were slow to inhibit and to reverse on washout, probably due to their lipophilic nature . There were no non-specific effects on fast AMPA receptor-mediated synaptic transmission in the cerebellum . This makes YM-298198 a useful tool in studying synaptic transmission .

Metabotropic Glutamate Receptor Research

YM-298198’s high selectivity and specificity for mGlu1 receptors make it a valuable tool in studying the role of these receptors both in vitro and in vivo .

Wirkmechanismus

Target of Action

YM-298198 is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGluR1) . mGluR1 is a type of metabotropic glutamate receptor, which is involved in various brain functions .

Mode of Action

YM-298198 inhibits the synaptic activation of mGlu1 in a concentration-dependent manner . The compound interacts with mGlu1 receptors and inhibits glutamate-induced inositol phosphate production . The antagonists are slow to inhibit and to reverse on washout, probably due to their lipophilic nature .

Biochemical Pathways

The primary biochemical pathway affected by YM-298198 is the glutamate signaling pathway. By acting as an antagonist at mGlu1 receptors, YM-298198 can inhibit the synaptic activation of mGlu1, thereby modulating glutamate signaling .

Pharmacokinetics

This suggests that it is well absorbed and can be distributed throughout the body. Its lipophilic nature may influence its distribution and elimination .

Result of Action

The inhibition of mGlu1 receptors by YM-298198 results in a decrease in glutamate signaling. This can have various effects at the molecular and cellular level, depending on the specific physiological context. For instance, YM-298198 displays analgesic and antinociceptive properties in vivo .

Action Environment

The action, efficacy, and stability of YM-298198 can be influenced by various environmental factors. For example, its lipophilic nature may affect its absorption and distribution within the body . .

Eigenschaften

IUPAC Name |

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18/h8-10,13H,3-7,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBXOMYXOBVLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

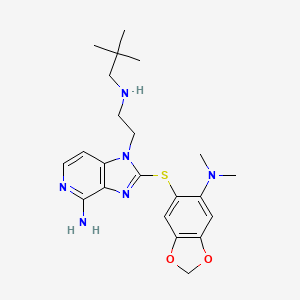

![(1S,4R,6S,7E,14S,18R)-18-hydroxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid;trihydrate](/img/structure/B1193813.png)